molecular formula C15H20ClNO3 B12989116 tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B12989116
M. Wt: 297.78 g/mol
InChI Key: VVIJBSCDWRACEQ-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a tert-butyl ester group, a chloro substituent, and a methoxy group on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Core: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline core can be constructed through cyclization reactions.

    Introduction of Substituents: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro substituent, potentially leading to the formation of the corresponding hydroxy compound.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid, while nucleophilic substitution of the chloro group may result in an amine derivative.

Scientific Research Applications

tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7-chloro-6-methoxyisoquinoline-2-carboxylate
  • tert-Butyl 7-chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
  • tert-Butyl 7-chloro-6-methoxy-3,4-dihydroquinoline-2-carboxylate

Uniqueness

The uniqueness of tert-Butyl 7-chloro-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group. These structural features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C15H20ClNO3

Molecular Weight

297.78 g/mol

IUPAC Name

tert-butyl 7-chloro-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3

InChI Key

VVIJBSCDWRACEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Cl)OC

Origin of Product

United States

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